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Compound of Interest

Compound Name: Dezinamide

cat. No.: B1670361

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: This document provides a comprehensive overview of the pharmacological
properties of Dezinamide (AHR-11748), an investigational antiepileptic agent. The information
herein is compiled from publicly available preclinical and clinical data. It should be noted that as
Dezinamide did not proceed to market, the extent of detailed public information is limited. This
guide aims to consolidate the existing knowledge to support research and drug development
efforts.

Executive Summary

Dezinamide is an azetidine carboxamide derivative that has demonstrated anticonvulsant
properties in both animal models and human clinical trials. Its primary mechanism of action is
believed to be the modulation of voltage-sensitive sodium channels. Preclinical studies
revealed a pharmacological profile similar to established antiepileptic drugs like phenobarbital
and valproic acid. A notable n-of-1 clinical trial in patients with partial seizures showed
significant efficacy in seizure reduction. However, the trial also highlighted challenges in
predicting its pharmacokinetic behavior and noted a significant drug-drug interaction with
phenytoin. This guide presents the available quantitative data, outlines the experimental
methodologies used in its evaluation, and visualizes its mechanism and trial design.

Pharmacodynamics
Mechanism of Action
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Dezinamide is characterized as a voltage-sensitive sodium channel binder[1]. Anticonvulsants
that target these channels typically exert their effect by stabilizing the channel in a non-
conducting state, most commonly the inactivated state. This action limits the sustained, high-
frequency repetitive firing of neurons that is characteristic of seizure activity. By binding to the
sodium channel, Dezinamide is presumed to reduce excessive neuronal excitability and
thereby prevent seizure propagation. The precise binding site and the exact conformational
state of the channel that Dezinamide preferentially binds to have not been detailed in the
available literature.
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Caption: Dezinamide's proposed mechanism of action on a presynaptic neuron.

Preclinical Efficacy

Dezinamide (AHR-11748) demonstrated a broad spectrum of anticonvulsant activity in various
rodent models. Its profile was found to be similar to that of phenobarbital and valproic acid.

e Maximal Electroshock (MES) Seizures: The compound was effective in preventing maximal
seizures induced by electroshock in both mice and rats.

o Chemically-Induced Seizures: Dezinamide was active against threshold seizures induced by
Metrazol, bicuculline, and picrotoxin in mice.

¢ Kindled Seizures: In a rat model of kindled amygdaloid seizures, Dezinamide (at doses of
50-100 mg/kg) significantly reduced the duration of afterdischarges and the severity of
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behavioral convulsions. It also demonstrated an ability to slow the acquisition of kindling
when administered daily.

Clinical Efficacy

A double-blind, placebo-controlled, n-of-1 design trial was conducted on 15 patients with
medically intractable partial-onset seizures who were also taking phenytoin. The study found a
statistically significant reduction in seizures with Dezinamide treatment compared to placebo.

Pharmacokinetics
Preclinical Pharmacokinetics

Pharmacokinetic studies in mice provided initial parameters for Dezinamide. Analysis of
plasma and whole brain homogenates yielded the following data.

Clinical Pharmacokinetics and Drug Interactions

The clinical trial revealed that pharmacokinetic predictions based on initial profiles were not
accurate, with mean plasma concentrations falling significantly below the targeted values. A
clinically significant drug-drug interaction was observed.

» Phenytoin Interaction: During Dezinamide treatment, the plasma concentrations of co-
administered phenytoin increased by an average of 17.1%. This suggests that Dezinamide
may inhibit the metabolism of phenytoin, a drug primarily metabolized by CYP2C9 and
CYP2C109.

Quantitative Data Summary
Table 1: Preclinical Pharmacodynamic and
Pharmacokinetic Data
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Parameter Species Model Value Reference
Anticonvulsant ) Maximal )
o Mice, Rats Active [2]
Activity Electroshock
] Metrazol,
Anticonvulsant ) ) ) )
. Mice Bicuculline, Active [2]
Activity ) )
Picrotoxin
] Kindled )
Anticonvulsant ) Active (50-100
o Rats Amygdaloid
Activity ) mg/kg)
Seizures
Terminal Half-life )
Mice N/A 1.0 hour 2]
(tv2)
Brain:Plasma )
Mice N/A 34:1 [2]

Ratio

Table 2: Clinical Efficacy and Pharmacokinetic
Interaction Data

Parameter Patient Population Value Reference
Median Seizure 15 patients with partial  37.9% decrease vs.
Frequency seizures placebo

. ) ) 40% of patients had
15 patients with partial

Responder Rate ) >50% seizure
seizures _
reduction
15 patients on co- 17.1% mean increase

Phenytoin Interaction o ) )
medication in plasma phenytoin

Experimental Protocols

Detailed experimental protocols are limited due to the unavailability of full-text publications. The
following descriptions are based on information provided in abstracts.

Preclinical Anticonvulsant Screening
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Dezinamide was evaluated using standard rodent models for anticonvulsant activity.

o Maximal Electroshock (MES) Test: This test induces generalized tonic-clonic seizures via

corneal or pinnal electrical stimulation. The test measures the ability of a compound to

prevent the tonic hindlimb extension phase of the seizure.

e Subcutaneous (sc) Metrazol (pentylenetetrazol) Test: This test induces clonic seizures and is

used to identify compounds that can raise the seizure threshold.

» Kindled Amygdaloid Seizure Model: This model involves repeated, initially sub-convulsive

electrical stimulation of the amygdala, which leads to the progressive development of

generalized seizures. The model is used to assess the effect of compounds on both the

development (acquisition) and expression of focal-onset seizures.
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Caption: Generalized workflow for preclinical anticonvulsant evaluation models.
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N-of-1 Clinical Trial Protocol

The clinical evaluation of Dezinamide utilized a rigorous single-patient (n-of-1) trial design.

Patient Population: 15 patients with medically intractable partial-onset seizures who were on
stable monotherapy with phenytoin.

Study Design: A double-blind, placebo-controlled, multi-crossover trial.

Treatment Periods: Each patient underwent six 5-week treatment periods. These consisted
of three active treatment periods paired with three placebo periods.

Randomization: The sequence of active and placebo periods was randomized for each
patient.

Dosage: Dezinamide dosages were individualized based on an initial pharmacokinetic
profile with the goal of reaching target plasma concentrations, though this proved to be
inaccurate. Dosages were adjusted in the first three days of each treatment period.

Outcome Measures: The primary outcome was seizure frequency. Tolerability and safety
were also assessed.

Pharmacokinetic Sampling: Blood samples were drawn to measure plasma concentrations of
Dezinamide and phenytoin.
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Caption: Logical workflow of the N-of-1 clinical trial design for Dezinamide.
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Safety and Tolerability

In the n-of-1 clinical trial, Dezinamide demonstrated minimal clinical toxicity. The most
frequently reported adverse experiences were fatigue, light-headedness, and abnormal gait.
These side effects necessitated dosage reductions in five of the fifteen patients.

Conclusion and Future Directions

Dezinamide is an anticonvulsant agent that acts on voltage-gated sodium channels and has
shown efficacy in reducing partial-onset seizures. The available data suggest a promising
pharmacodynamic profile but also indicate complexities in its clinical pharmacokinetics,
including a notable interaction with phenytoin. The discontinuation of its development means
that many questions regarding its specific molecular interactions, metabolic pathways, and full
clinical potential remain unanswered. Further investigation into the structure-activity
relationship of azetidine carboxamides as sodium channel modulators could still yield valuable
insights for the development of novel antiepileptic therapies. Researchers interested in this
compound should be aware of the limited public database and the challenges in obtaining more
granular data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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